3-Cyclopropoxy-2-methoxy-N-methylbenzamide
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Overview
Description
3-Cyclopropoxy-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxy-N-methylbenzamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-2-methoxybenzoic acid with N-methylamine under specific conditions to form the desired benzamide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, adhering to principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Cyclopropoxy-2-methoxy-N-methylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide
- N-Methoxy-N-methylbenzamide
- N,N-Dimethylbenzamide
Uniqueness
3-Cyclopropoxy-2-methoxy-N-methylbenzamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties. These groups influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(14)9-4-3-5-10(11(9)15-2)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
UXTRKAAFOGXBEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)OC2CC2)OC |
Origin of Product |
United States |
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